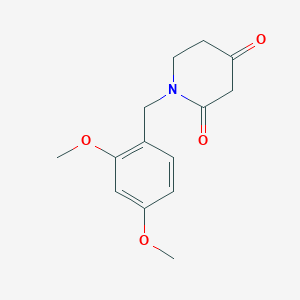

1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione

Description

Properties

IUPAC Name |

1-[(2,4-dimethoxyphenyl)methyl]piperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-12-4-3-10(13(8-12)19-2)9-15-6-5-11(16)7-14(15)17/h3-4,8H,5-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGROSQDLRRDQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCC(=O)CC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678099 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]piperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-87-0 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]piperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to confirming the chemical structure of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione, a key heterocyclic scaffold.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational flexibility and ability to engage in crucial interactions with biological targets.[1] The N-benzyl piperidine (N-BP) variant, in particular, is a versatile tool in medicinal chemistry for fine-tuning efficacy and physicochemical properties.[1] This guide provides an in-depth, technical walkthrough for the complete structure elucidation of a specific derivative, this compound, a compound of interest in synthetic and medicinal chemistry.

The precise determination of a molecule's three-dimensional arrangement is a cornerstone of modern drug discovery and development. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for regulatory approval. This document outlines a multi-pronged analytical approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to provide an unambiguous structural confirmation.

Foundational Analysis: Mass Spectrometry

Mass spectrometry provides the initial, crucial piece of the puzzle: the molecular weight and elemental formula of the compound. For this compound (C₁₄H₁₇NO₄), the expected monoisotopic mass is 263.1158 g/mol .[2][3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : A tandem mass spectrometer, such as a Q-TOF, equipped with an electrospray ionization (ESI) source is recommended for its high mass accuracy.

-

Ionization Mode : Positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atom, which readily accepts a proton to form the [M+H]⁺ ion.[4]

-

Data Acquisition :

-

Perform a full scan (e.g., m/z 100-500) to identify the protonated molecular ion ([M+H]⁺).

-

Conduct a product ion scan (MS/MS) on the precursor ion to induce fragmentation and gather structural information. The collision energy should be optimized to achieve a rich fragmentation spectrum.[4]

-

Data Interpretation: Fragmentation Pathways

The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's connectivity. For N-benzyl piperidine derivatives, a characteristic fragmentation is the cleavage of the C-N bond between the benzyl group and the piperidine nitrogen.[5]

Key Expected Fragments:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 264.1231 | [C₁₄H₁₈NO₄]⁺ | Protonated molecular ion ([M+H]⁺) |

| 151.0759 | [C₉H₁₁O₂]⁺ | 2,4-Dimethoxybenzyl cation, formed by cleavage of the N-benzyl bond. |

| 114.0555 | [C₅H₈NO₂]⁺ | Piperidine-2,4-dione fragment following benzyl cleavage. |

| 121.0653 | [C₈H₉O]⁺ | Further fragmentation of the dimethoxybenzyl cation. |

The presence of the 2,4-dimethoxybenzyl cation at m/z 151 is a strong indicator of the N-substituent. The piperidine-2,4-dione fragment further corroborates the core heterocyclic structure.

Caption: Primary fragmentation of this compound in MS/MS.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1730 and ~1680 | C=O stretching (asymmetric and symmetric) | Amide and Ketone carbonyls in the dione ring |

| ~1610, ~1500 | C=C stretching | Aromatic ring |

| ~1260, ~1040 | C-O stretching | Methoxy groups |

| ~2950 | C-H stretching | Aliphatic (piperidine ring and benzyl CH₂) |

| ~3050 | C-H stretching | Aromatic |

The presence of two distinct carbonyl peaks is a key diagnostic feature of the piperidine-2,4-dione moiety.

Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. A combination of ¹H, ¹³C, and 2D NMR experiments is essential for unambiguous structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments :

-

¹H NMR : Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR : Shows the number of different types of carbon atoms.

-

2D COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, crucial for connecting different fragments of the molecule.

-

Data Interpretation: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (3H) | 6.4-7.2 | m | 3H |

| Benzyl CH₂ | ~4.5 | s | 2H |

| Methoxy (OCH₃) | ~3.8 | s | 6H |

| Piperidine CH₂ (adjacent to N) | ~3.5 | t | 2H |

| Piperidine CH₂ (adjacent to C=O) | ~2.7 | t | 2H |

| Piperidine CH₂ (middle) | ~2.5 | m | 2H |

¹³C NMR:

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Carbonyls (C=O) | ~205, ~168 |

| Aromatic (C-O) | ~160, ~158 |

| Aromatic (CH) | ~130, ~105, ~98 |

| Aromatic (C-C) | ~118 |

| Methoxy (OCH₃) | ~55 |

| Benzyl CH₂ | ~48 |

| Piperidine CH₂ | ~45, ~37, ~30 |

Connecting the Pieces with 2D NMR

The HMBC experiment is particularly powerful for confirming the overall structure. Key expected correlations include:

-

The benzyl CH₂ protons showing a correlation to the aromatic carbons and the piperidine ring carbons adjacent to the nitrogen.

-

The methoxy protons correlating to their respective aromatic carbons.

-

The piperidine protons showing correlations to the carbonyl carbons.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry provides the molecular formula and key fragmentation information. IR spectroscopy confirms the presence of essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive evidence for the precise atomic connectivity and overall molecular architecture. This rigorous, self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Boos, T. L., Greiner, E., Calhoun, W. J., Prisinzano, T. E., Nightingale, B., Dersch, C. M., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967–3973. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1188264-87-0. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxybenzyl)piperidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of the substituted benzylpyridinium "parent ion". Retrieved from [Link]

-

Singh, N., & Kumar, A. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

Sources

An In-depth Technical Guide to 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione (CAS No. 1188264-87-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific published research on this particular molecule, this document synthesizes information from established chemical principles and data on analogous structures to offer a predictive and insightful resource for researchers.

Introduction and Chemical Identity

This compound belongs to the piperidine class of compounds, which are highly prevalent scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1] The core structure features a piperidine-2,4-dione moiety, a versatile building block in organic synthesis.[2] This core is N-substituted with a 2,4-dimethoxybenzyl group, a substituent known to modulate the pharmacokinetic and pharmacodynamic properties of various compounds.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1188264-87-0 | [1] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| SMILES | O=C(C1)N(CC2=CC=C(OC)C=C2OC)CCC1=O | [1] |

| Appearance | Likely a solid | General knowledge |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| Hazard Statements | H302 (Harmful if swallowed) | [1] |

| Precautionary Statements | P280, P305+P351+P338 | [1] |

Synthesis and Purification

Proposed Synthetic Pathway: N-Alkylation

The most direct approach involves the reaction of piperidine-2,4-dione with 2,4-dimethoxybenzyl chloride in the presence of a suitable base and solvent.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed N-alkylation reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and may require optimization.

Materials:

-

Piperidine-2,4-dione (1.0 eq)

-

2,4-Dimethoxybenzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of piperidine-2,4-dione in anhydrous DMF, add potassium carbonate.

-

Add 2,4-dimethoxybenzyl chloride dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.

Self-Validation: The purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data would show characteristic peaks for the piperidine-2,4-dione core and the 2,4-dimethoxybenzyl group.

Potential Biological Activities and Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The piperidine-2,4-dione moiety itself is a key structural feature in various biologically active compounds.

Given the structural motifs present in this compound, several potential biological activities can be hypothesized:

-

Anticancer Activity: Many piperidine derivatives have been investigated as potential anticancer agents.[5] The mechanism of action could involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.

-

Enzyme Inhibition: The dione functionality could interact with the active sites of various enzymes, making it a candidate for inhibitor screening.

-

Neurological Activity: The dimethoxybenzyl group is present in compounds with activity in the central nervous system.

Diagram 2: Potential Research Workflow

Caption: A potential workflow for the investigation of the target compound.

Analytical Characterization (Predicted)

While experimental data is not publicly available, the expected analytical characteristics can be predicted based on the chemical structure.

Table 2: Predicted Analytical Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the protons of the piperidine ring, the benzylic methylene protons, the aromatic protons of the dimethoxybenzyl group, and the methoxy group protons. |

| ¹³C NMR | Carbon signals for the two carbonyl groups, the aliphatic carbons of the piperidine ring, the benzylic carbon, and the aromatic and methoxy carbons of the dimethoxybenzyl group. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₄H₁₇NO₄. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the dione, C-N stretching, and aromatic C-H and C=C stretching. |

Conclusion and Future Directions

This compound is a compound of interest for chemical and pharmaceutical research. Although specific data is scarce, its structural features suggest potential for biological activity. This guide provides a foundational understanding to stimulate further investigation into its synthesis, characterization, and biological evaluation. Future research should focus on the validated synthesis of this compound, followed by comprehensive screening in various biological assays to uncover its therapeutic potential.

References

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved January 20, 2026, from [Link]

-

Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. (2023, September 7). Retrieved January 20, 2026, from [Link]

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Craig D. Stewart,a Nicholas G. Whitea, - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (2025, October 16). Retrieved January 20, 2026, from [Link]

-

CAS 1188264-72-3 Citalopram Related Compound D Impurity. (n.d.). Retrieved January 20, 2026, from [Link]

-

CAS No : 1188264-72-3 | Product Name : Citalopram Hydrobromide - Impurity D (Hydrobromide Salt) | Chemical Name : rac Desmethyl Citalopram Hydrobromide | Pharmaffiliates. (n.d.). Retrieved January 20, 2026, from [Link]

-

1-(4-Methoxybenzyl)piperidine-2,4-dione | C13H15NO3 | CID 46835622 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

2,4-Piperidinedione | C5H7NO2 | CID 10887863 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

PIPERIDINE - Ataman Kimya. (n.d.). Retrieved January 20, 2026, from [Link]

-

Piperidine-2,4-dione | CAS#:50607-30-2 | Chemsrc. (2025, August 24). Retrieved January 20, 2026, from [Link]

-

Citalopram Related Compound D - CAS - 1188264-72-3 | Axios Research. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. 1188264-87-0|this compound|BLD Pharm [bldpharm.com]

- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-substituted piperidine-2,4-diones

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-substituted piperidine-2,4-dione framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2] The inherent structural features and reactivity of this heterocyclic system provide a versatile platform for the development of novel therapeutic agents.[3] Consequently, the advancement of robust and efficient synthetic methodologies to access structurally diverse N-substituted piperidine-2,4-diones is of critical importance to the drug discovery and development pipeline. This comprehensive guide delineates the core synthetic strategies for the construction of this pivotal molecular architecture. It moves beyond a mere recitation of protocols to provide a deeper understanding of the causality behind experimental choices, thereby empowering researchers to rationally design and execute syntheses. We will explore established and contemporary methods, including the venerable Dieckmann condensation, innovative rearrangement strategies, and catalytic approaches, offering detailed experimental protocols and comparative insights to guide the practicing chemist.

Introduction: The Significance of the Piperidine-2,4-dione Core

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals.[2][4] When functionalized as a 2,4-dione, the scaffold presents a unique combination of hydrogen bond donors and acceptors, as well as multiple sites for further chemical modification. This structural arrangement has proven fruitful in the design of compounds targeting a wide array of biological targets, leading to the development of agents with anticancer, anti-inflammatory, antiviral, and analgesic properties, among others.[4][5] The ability to readily introduce substituents on the nitrogen atom, as well as on the carbon backbone, allows for the fine-tuning of physicochemical properties and pharmacological activity.

This guide will focus on the principal synthetic routes to N-substituted piperidine-2,4-diones, providing the necessary technical details and mechanistic understanding to enable their successful application in a research setting.

Key Synthetic Strategies

Several powerful and complementary methods have been developed for the synthesis of N-substituted piperidine-2,4-diones. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The most prominent and field-proven strategies include:

-

Dieckmann Condensation: A classic and highly versatile intramolecular Claisen condensation.

-

Enolate-Isocyanate Rearrangement: A modern and efficient approach for specific substitution patterns.

-

Catalytic Hydrogenation of Pyridine Precursors: A direct and atom-economical route suitable for large-scale synthesis.

-

Intramolecular Cyclization of β-Amino Esters and Other Precursors: A broad category of ring-closing reactions.

The following sections will delve into the mechanistic underpinnings and practical execution of these key methodologies.

The Dieckmann Condensation: A Workhorse for Piperidine-2,4-dione Synthesis

The Dieckmann condensation is a robust and widely employed method for the formation of cyclic β-keto esters from dicarboxylic acid esters.[1][6][7] This intramolecular reaction, when applied to appropriately substituted N-dicarbalkoxyethyl amines, provides a reliable entry to the piperidine-2,4-dione core after subsequent hydrolysis and decarboxylation.[1] The flexibility of this approach allows for the introduction of substituents at various positions on the piperidine ring.[1][8]

Mechanistic Rationale

The reaction proceeds via an intramolecular Claisen condensation mechanism.[7] A strong base is used to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide ion yields a cyclic β-keto ester. The driving force for the reaction is the formation of a stable, deprotonated β-keto ester under the basic reaction conditions. Acidic workup then provides the neutral cyclic β-keto ester, which can be hydrolyzed and decarboxylated to afford the final piperidine-2,4-dione.

Caption: General workflow for the synthesis of piperidine-2,4-diones via Dieckmann condensation.[1]

Experimental Protocol: Synthesis of an N-Benzylpiperidine-2,4-dione

This protocol provides a representative example of the Dieckmann condensation for the synthesis of an N-substituted piperidine-2,4-dione.

Materials:

-

Diethyl N-benzyl-3,3'-iminodipropionate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of the diethyl N-benzyl-3,3'-iminodipropionate (1.0 eq) in anhydrous toluene (or THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium ethoxide (1.1 eq) or sodium hydride (1.1 eq).[1]

-

Cyclization: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Quenching: After cooling the reaction mixture to room temperature, carefully quench the reaction by the dropwise addition of a dilute acid, such as 1 M HCl, until the solution is acidic.[1]

-

Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.[1]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.[1]

-

Hydrolysis and Decarboxylation: Subject the crude β-keto ester to acidic hydrolysis and decarboxylation by heating in the presence of an acid catalyst (e.g., aqueous HCl or H2SO4) to afford the desired N-benzylpiperidine-2,4-dione.[1]

-

Purification: Purify the final product by recrystallization or column chromatography.[1]

Field-Proven Insights and Considerations

-

Choice of Base and Solvent: The selection of the base and solvent is crucial for the success of the Dieckmann condensation. Sodium ethoxide in ethanol is a classic choice, but sterically hindered bases like potassium tert-butoxide or sodium hydride in aprotic solvents like THF or toluene can minimize side reactions.[7]

-

Enantioselective Synthesis: The Dieckmann condensation has been successfully adapted for the enantioselective synthesis of 6-substituted piperidine-2,4-diones through the use of chiral auxiliaries. This highlights the versatility of this method in accessing chiral building blocks.

-

Regioselectivity: For unsymmetrical diesters, the regioselectivity of the cyclization can be an issue. Directing groups or the use of specific reaction conditions can often control the outcome.

Enolate-Isocyanate Rearrangement: A Novel Approach

A more recent and innovative strategy for the synthesis of 6-substituted piperidine-2,4-diones involves a novel enolate-isocyanate rearrangement.[1][8] This method utilizes readily available homoallylamines as precursors and offers a distinct advantage for accessing this specific substitution pattern.

Mechanistic Rationale

The synthesis begins with the conversion of a homoallylamine to an N-Boc protected bromocyclocarbamate.[1][8] Treatment of this intermediate with a strong base induces the formation of an enolate. This enolate then undergoes a rearrangement to form an isocyanate, which subsequently cyclizes to yield the desired 6-substituted piperidine-2,4-dione.[1][8] The mechanism of this rearrangement is a key feature of this synthetic route.

Caption: Synthetic workflow for 6-substituted piperidine-2,4-diones via enolate-isocyanate rearrangement.[1]

Key Advantages and Applications

This method provides a unique and efficient pathway to 6-substituted piperidine-2,4-diones, which can be challenging to access through other routes. The starting materials are often readily available, and the reaction has been shown to proceed in good yields.[8] This strategy is particularly valuable for the synthesis of libraries of 6-substituted analogs for structure-activity relationship (SAR) studies.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of appropriately substituted pyridine derivatives offers a direct and atom-economical approach to the piperidine core.[1][2] This method is particularly well-suited for large-scale synthesis due to the wide availability of pyridine starting materials and the potential for high efficiency.[1]

Core Principles and Experimental Choices

The success of this method hinges on the judicious choice of catalyst and reaction conditions to achieve selective reduction of the pyridine ring without affecting other functional groups that may be present in the molecule.[1] Common catalysts include heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), and rhodium on alumina (Rh/Al2O3). The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

Caption: General route to piperidine derivatives via catalytic hydrogenation of pyridine precursors.[1]

Considerations for Selectivity

The N-substituent on the pyridine ring can influence the rate and selectivity of the hydrogenation. Electron-withdrawing groups can deactivate the ring, requiring more forcing conditions, while electron-donating groups can facilitate the reduction. The choice of solvent can also play a significant role in the outcome of the reaction.

Other Intramolecular Cyclization Strategies

Beyond the Dieckmann condensation, a variety of other intramolecular cyclization reactions can be employed for the synthesis of N-substituted piperidine-2,4-diones. These methods often involve the cyclization of acyclic precursors such as β-amino esters or amides.[1] Radical cyclizations have also been reported as a novel approach to disubstituted piperidines.[9][10] The choice of a specific intramolecular cyclization strategy will depend on the nature of the starting materials and the desired substitution pattern on the final piperidine-2,4-dione ring.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Advantages | Key Limitations | Best Suited For |

| Dieckmann Condensation | Versatile, well-established, allows for diverse substitution patterns, enantioselective protocols available.[1] | Requires strong base, potential for side reactions, regioselectivity can be an issue. | General synthesis of a wide range of substituted piperidine-2,4-diones. |

| Enolate-Isocyanate Rearrangement | Novel and efficient, provides access to 6-substituted derivatives.[1] | More specialized for a specific substitution pattern. | Synthesis of 6-substituted piperidine-2,4-diones. |

| Catalytic Hydrogenation | Direct, atom-economical, suitable for large-scale synthesis.[1] | Requires specialized equipment for high-pressure reactions, catalyst selection is critical for selectivity. | Large-scale production of piperidine cores from pyridine precursors. |

| Intramolecular Cyclizations | Can be tailored to specific precursors and substitution patterns. | Can be substrate-dependent, may require synthesis of complex acyclic precursors. | Accessing specific substitution patterns not readily available through other methods. |

Conclusion and Future Outlook

The synthesis of N-substituted piperidine-2,4-diones remains a vibrant and important area of research in organic and medicinal chemistry. While classic methods like the Dieckmann condensation continue to be mainstays in the field, the development of novel strategies such as the enolate-isocyanate rearrangement and advances in catalytic methods are expanding the toolkit available to synthetic chemists.[1] The ability to efficiently and selectively construct these valuable heterocyclic scaffolds is paramount for the discovery of new and improved therapeutic agents. Future efforts in this area will likely focus on the development of even more efficient, stereoselective, and environmentally benign synthetic methods, further empowering the drug discovery process.

References

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery - University College London. Available at: [Link]

-

Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available at: [Link]

-

Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. ResearchGate. Available at: [Link]

-

Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. ResearchGate. Available at: [Link]

-

Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. De Gruyter. Available at: [Link]

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Piperidine Synthesis. DTIC. Available at: [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC - NIH. Available at: [Link]

-

Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane. PubMed. Available at: [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]

-

Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Available at: [Link]

-

A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. SciSpace. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

Synthesis of various piperidine β‐amino esters from compound (±)‐7. ResearchGate. Available at: [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of piperidones and piperidines. Semantic Scholar. Available at: [Link]

-

Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. PMC - NIH. Available at: [Link]

-

N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. PMC - NIH. Available at: [Link]

-

N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Beilstein Journals. Available at: [Link]

-

Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed. Available at: [Link]

-

Ring-closing metathesis. Wikipedia. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl) silane. University of Birmingham's Research Portal. Available at: [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

-

Synthesis of Cyclic Enehydrazides by Ring-Closure Metathesis. Application to the Enantioselective Synthesis of 2-Alkyl and Aryl. Sciforum. Available at: [Link]

-

Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Available at: [Link]

-

Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis. Figshare. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. ijnrd.org [ijnrd.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]

The Multifaceted Biological Activities of Piperidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine-2,4-dione scaffold represents a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its inherent structural features and synthetic tractability have led to the exploration of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of piperidine-2,4-dione derivatives. We delve into their established roles as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents, supported by mechanistic insights and structure-activity relationship (SAR) studies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Piperidine-2,4-dione Core - A Versatile Platform for Drug Design

The piperidine ring is a fundamental structural unit found in numerous natural products and clinically approved drugs.[1][2] The introduction of carbonyl functionalities at the 2 and 4 positions, creating the piperidine-2,4-dione core, imparts unique physicochemical properties and reactivity profiles. This dione system serves as a versatile platform for the construction of highly functionalized molecules with significant medicinal potential.[3] The glutarimide ring system, a key component of this scaffold, is notably present in immunomodulatory drugs (IMiDs) like thalidomide, which exert their effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[4] This interaction highlights the potential of piperidine-2,4-dione derivatives to modulate protein degradation pathways, a rapidly evolving area of drug discovery.

The synthesis of piperidine-2,4-diones can be achieved through various methods, with the Dieckmann cyclization being a prominent and regioselective approach.[5][6] This method allows for the convenient preparation of a wide variety of substituted piperidine-2,4-diones, including those with stereocenters, which is crucial for optimizing biological activity.[5] The synthetic accessibility of this scaffold, coupled with its diverse biological activities, makes it a highly attractive starting point for the development of novel therapeutic agents.

Anticancer Activity: Targeting Key Pathways in Malignancy

Piperidine derivatives have demonstrated significant potential as anticancer agents, with activities observed against a range of cancer cell lines, including those of the breast, prostate, colon, lung, and ovaries.[7][8] Piperidine-2,4-dione derivatives, in particular, have emerged as promising candidates due to their ability to modulate critical signaling pathways involved in cancer progression.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

One of the primary mechanisms by which piperidine derivatives exert their anticancer effects is through the induction of apoptosis and cell cycle arrest.[9] For instance, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, has been shown to inhibit cell proliferation in both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase.[9] Furthermore, some piperidine-containing compounds have been found to modulate the transcriptional levels of pro-apoptotic factors such as p53 and Bax.[10]

Several key signaling pathways essential for cancer cell survival and proliferation, including STAT-3, NF-κB, and PI3K/Akt, are regulated by piperidine derivatives.[8][9] The inhibition of these pathways can lead to a reduction in cell migration and an arrest of the cell cycle, ultimately inhibiting the survival of cancer cells.[9]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the piperidine-2,4-dione ring plays a crucial role in determining the anticancer potency. For example, in a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, specific derivatives demonstrated significant growth reduction in various hematological cancer cell lines.[10] Molecular docking studies have helped to elucidate the binding interactions of these compounds with their protein targets, providing a rationale for their observed activity and guiding the design of more potent analogs.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A fundamental experiment to assess the anticancer potential of novel piperidine-2,4-dione derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine-2,4-dione derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition) for each compound.

Caption: Inhibition of inflammatory pathways by piperidine-2,4-dione derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Piperidine derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. [12][13]

Spectrum of Activity

Novel pyrimidine-2,4-dione derivatives connected with 2H-thiopyran have demonstrated significant antimicrobial activity. For instance, 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione exhibited a low minimum inhibitory concentration (MIC) of 8 µg/mL against both Gram-positive and Gram-negative bacteria. Another derivative from the same study showed potent antifungal activity against Candida albicans with an MIC of 0.25 µg/mL. Thiosemicarbazone derivatives of piperidin-4-ones have also been synthesized and screened for their antimicrobial properties, with some compounds showing significant activity compared to standard drugs like ampicillin and terbinafine. [12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a two-fold serial dilution of the piperidine-2,4-dione derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticonvulsant Activity: Potential for Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several piperidine derivatives have been investigated for their anticonvulsant properties. [14][15]

Preclinical Evaluation in Seizure Models

New derivatives of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones have been synthesized and tested for their anticonvulsant activity in standard mouse models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. [14]Some of these compounds have shown high activity in the 6-Hz psychomotor seizure test, which is a model for therapy-resistant partial seizures. [14][16] Piperine has also been shown to possess anticonvulsant activity, delaying the onset of tonic-clonic convulsions in the pentylenetetrazole test and reducing associated mortality. [15]Mechanistic studies suggest that its anticonvulsant effects may be, in part, due to its inhibitory effect on Na+ channels. [15]

Structure-Activity Relationship (SAR) for Anticonvulsant Effects

Initial SAR studies on pyrrolidine-2,5-dione derivatives have indicated that the nature of the substituent on the phenylpiperazine ring significantly influences the anticonvulsant activity. [14][17]For example, the presence of electron-withdrawing groups on the phenyl ring can enhance activity in certain seizure models. [17]

Conclusion and Future Directions

The piperidine-2,4-dione scaffold is a remarkably versatile platform for the design and synthesis of novel bioactive molecules. The derivatives of this core structure have demonstrated a wide range of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. The established synthetic routes, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, provide a solid foundation for future drug discovery efforts.

Future research in this area should focus on:

-

Lead Optimization: Utilizing SAR data and computational modeling to design and synthesize more potent and selective derivatives with improved pharmacokinetic profiles.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in relevant animal models to evaluate the in vivo efficacy, safety, and tolerability of the most promising candidates.

-

Exploration of New Therapeutic Areas: Investigating the potential of piperidine-2,4-dione derivatives in other disease areas where the identified biological activities may be relevant.

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry.

- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis

- The Structure-Activity Relationship of 5,5-Dimethylpiperidine-2,4-dione Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.

- Piperine and Derivatives: Trends in Structure-Activity Rel

- Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives.

- Piperidine Synthesis.

- Structure–activity relationship of piperidine derivatives with anticancer activity.

- Chemical structures of anticancer piperidine derivatives.

- Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology.

- Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters.

- Piperine and Derivatives: Trends in Structure-Activity Relationships.

- Anticancer agents containing a piperidine-2,6-dione scaffold or a propanamide linker.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correl

- A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES K. P. Greeshma * and S. Muthulingam. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.

- Pharmacological Applications of Piperidine Deriv

- Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules.

- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals.

- Structure activity relationship of piperidine derivatives.

- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules.

- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Frontiers in Pharmacology.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis.

- Anti-inflammatory Activity of Piperlotines. Revista de la Sociedad Química de México.

- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules.

- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology.

- Anti-inflammatory activity of piperine. Yakugaku Zasshi.

- Piperine inhibit inflammation, alveolar bone loss and collagen fibers breakdown in a rat periodontitis model. Journal of Periodontal Research.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of 1-(2,4-dimethoxybenzyl)piperidine-2,4-dione. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic characteristics is paramount. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but also the rationale behind the spectroscopic behaviors and the experimental methodologies for their acquisition.

While specific experimental spectra for this exact molecule are not widely published, this guide synthesizes predicted data with established principles of spectroscopic analysis and data from closely related compounds to provide a robust and scientifically grounded resource.

Molecular Structure and Overview

This compound possesses a core piperidine-2,4-dione scaffold, which is a key pharmacophore in various biologically active molecules.[1][2] The nitrogen atom of this heterocyclic ring is substituted with a 2,4-dimethoxybenzyl group. The presence of two carbonyl groups (an amide and a ketone), an aromatic ring with electron-donating methoxy groups, and a flexible benzyl linker endows this molecule with a unique set of spectroscopic signatures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy: Probing the Proton Environment

Core Principles: ¹H NMR spectroscopy relies on the absorption of radiofrequency waves by hydrogen nuclei in a strong magnetic field. The precise frequency at which a proton resonates is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm). Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. The splitting of a signal into multiple peaks (multiplicity) is due to the influence of neighboring protons (spin-spin coupling).

Predicted ¹H NMR Spectrum: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the aromatic ring, the benzylic methylene group, the piperidine ring, and the methoxy groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6' | 7.10 - 7.20 | d | 1H |

| H-5' | 6.40 - 6.50 | dd | 1H |

| H-3' | 6.35 - 6.45 | d | 1H |

| -CH₂-Ar | 4.60 - 4.70 | s | 2H |

| -OCH₃ (C4') | 3.80 - 3.90 | s | 3H |

| -OCH₃ (C2') | 3.75 - 3.85 | s | 3H |

| H-6 | 3.40 - 3.50 | t | 2H |

| H-3 | 2.70 - 2.80 | t | 2H |

| H-5 | 2.50 - 2.60 | t | 2H |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of Molecular Structure:

Caption: General workflow for spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Core Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electrospray ionization (ESI), a soft ionization technique, the molecule is typically protonated to form a molecular ion ([M+H]⁺), allowing for the determination of its molecular weight. Further fragmentation of this ion provides valuable structural information.

Predicted Mass Spectrum: The ESI mass spectrum is expected to show a prominent molecular ion peak corresponding to the protonated molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 264.1236 | Protonated molecular ion |

| [M+Na]⁺ | 286.1055 | Sodium adduct |

| Fragment 1 | 151.0759 | 2,4-Dimethoxybenzyl cation |

| Fragment 2 | 113.0477 | Piperidine-2,4-dione radical cation |

Predicted Fragmentation Pathway: The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, leading to the formation of a stable 2,4-dimethoxybenzyl cation.

Visualization of Predicted Fragmentation:

Caption: Predicted major fragmentation pathway.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system. The high voltage applied to the ESI needle generates charged droplets, from which the solvent evaporates to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

Tandem MS (MS/MS) for Fragmentation: To study fragmentation, the molecular ion ([M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on established principles and data from analogous structures. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. While predicted data is a powerful tool, it is imperative that it is ultimately confirmed with experimental data for unequivocal structure elucidation.

References

- Tikhov, T. S., & Kuznetsov, V. E. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2835-2851.

-

PubChem. (n.d.). 1-(4-Methoxybenzyl)piperidine-2,4-dione. Retrieved from [Link]

- D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis and chemistry of piperidines and their derivatives. Chemical Society Reviews, 35(4), 357-394.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. The derivative, 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione, presents a unique combination of a bioactive piperidine-2,4-dione core and a 2,4-dimethoxybenzyl moiety. This guide synthesizes the current understanding of related compounds to propose and explore high-potential therapeutic targets for this specific molecule. We delve into the mechanistic basis for its potential applications in oncology, neurodegenerative disorders, and inflammatory diseases. Detailed, field-proven experimental protocols are provided to enable researchers to rigorously validate these targets and elucidate the compound's mechanism of action. This document serves as a comprehensive roadmap for advancing the preclinical development of this compound.

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine ring is a privileged scaffold in drug discovery, owing to its favorable physicochemical properties and its presence in a wide array of natural products and synthetic drugs.[1] The piperidine-2,4-dione core, in particular, has attracted significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The subject of this guide, this compound, integrates this reactive core with a 2,4-dimethoxybenzyl group. While this specific molecule is not extensively characterized in the public domain, the known activities of its constituent chemical motifs provide a strong foundation for predicting its therapeutic potential.

This guide will explore three primary therapeutic avenues for this compound:

-

Oncology: Targeting key signaling pathways implicated in cancer cell proliferation and survival.

-

Neuroprotection: Investigating its potential as an inhibitor of enzymes involved in neurodegeneration.

-

Anti-inflammation: Exploring its role in modulating critical inflammatory pathways.

For each potential application, we will propose specific molecular targets, provide the scientific rationale for their selection, and present detailed experimental protocols for their validation.

Potential Therapeutic Applications and Key Molecular Targets

Oncology: A Candidate for Anticancer Therapy

The piperidine and piperidinone scaffolds are integral to many anticancer drugs.[4][5] Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6][7] The anticancer potential of this compound is likely to be mediated through the modulation of key signaling pathways that govern cell fate.

Proposed Target: Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[8] Its aberrant activation is a hallmark of many cancers, promoting cell survival and proliferation.[5] Piperidine derivatives have been shown to inhibit the NF-κB signaling cascade.[9]

Mechanistic Rationale: this compound may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would block the nuclear translocation of NF-κB and prevent the transcription of its target genes.

Signaling Pathway Diagram:

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Table 2: Experimental Protocol for Acetylcholinesterase Inhibition Assay

| Step | Procedure |

| 1. Reagent Preparation | - Prepare a stock solution of the test compound in DMSO. - Prepare working solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer. |

| 2. Assay Setup | - In a 96-well plate, add buffer, test compound at various concentrations, and DTNB solution. - Add the AChE enzyme solution to all wells except the blank. - Pre-incubate the plate at 37°C for 15 minutes. |

| 3. Reaction Initiation and Measurement | - Initiate the reaction by adding the ATCI substrate solution to all wells. - Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. [10] |

| 4. Data Analysis | - Calculate the rate of reaction (change in absorbance per minute). - Determine the percentage of inhibition for each concentration of the test compound. - Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value. [10] |

Anti-inflammation: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases. Piperidine derivatives have demonstrated significant anti-inflammatory effects. [11]A critical mediator of inflammation is the NLRP3 inflammasome.

Proposed Target: NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death. [12]Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders.

Mechanistic Rationale: this compound may directly or indirectly inhibit the assembly and activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β and IL-18.

Signaling Pathway Diagram:

Caption: Proposed inhibition of the NLRP3 inflammasome activation pathway.

Experimental Validation Workflow:

Table 3: Experimental Protocols for NLRP3 Inflammasome Validation

| Experiment | Objective | Methodology |

| IL-1β ELISA | To measure the secretion of mature IL-1β from inflammasome-activated cells. | 1. Culture macrophages (e.g., bone marrow-derived macrophages or THP-1 cells). 2. Prime cells with LPS for 3-4 hours. 3. Treat with the test compound for 1 hour. 4. Stimulate with an NLRP3 activator (e.g., ATP, nigericin). 5. Collect the supernatant and measure IL-1β concentration by ELISA. [13] |

| Caspase-1 Activity Assay | To determine if the compound inhibits the enzymatic activity of caspase-1. | 1. Follow the same cell treatment protocol as for the IL-1β ELISA. 2. Lyse the cells and measure caspase-1 activity using a fluorogenic substrate (e.g., FLICA). |

| ASC Speck Formation Assay | To visualize the assembly of the ASC speck, a hallmark of inflammasome activation. | 1. Transduce cells with a fluorescently tagged ASC protein. 2. Treat cells as described above. 3. Visualize ASC speck formation by fluorescence microscopy. |

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach for investigating the therapeutic potential of this compound. By focusing on three high-potential areas—oncology, neuroprotection, and anti-inflammation—and proposing specific molecular targets within these domains, we have provided a clear and actionable research plan. The detailed experimental workflows offer a robust framework for validating these targets and elucidating the compound's mechanism of action.

Future research should focus on executing these validation studies, followed by lead optimization to enhance potency and selectivity. In vivo studies in relevant animal models will be crucial to assess the compound's efficacy and safety profile. The insights gained from these investigations will be instrumental in advancing this compound through the drug development pipeline and potentially delivering a novel therapeutic agent for a range of debilitating diseases.

References

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]

- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (2025). BenchChem.

-

Canonical activation pathway of the NLRP3 inflammasome. This diagram... (n.d.). ResearchGate. Retrieved from [Link]

-

NLRP3 Inflammasome Pathways. (n.d.). SciSpace. Retrieved from [Link]

- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (2018). Organic & Biomolecular Chemistry.

-

Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

- The Nuclear Factor NF-κB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology.

-

Schematic diagram of the NF-κB signaling pathway and its associated... (n.d.). ResearchGate. Retrieved from [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).

-

The NLRP3 inflammasome signaling pathway. NLRP3 inflammasome activation... (n.d.). ResearchGate. Retrieved from [Link]

- Application Notes and Protocols for Anti-inflammatory Piperidine Deriv

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

- A detailed molecular network map and model of the NLRP3 inflammasome. (2022).

- A Comparative Guide to the Validation of NLRP3 Inflammasome Inhibitors in Human versus Mouse Cells. (2025). BenchChem.

-

Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved from [Link]

- How to validate small-molecule and protein interactions in cells? (2017).

- Current Experimental Methods for Characterizing Protein–Protein Interactions. (2016). Chemistry – A European Journal.

- New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (2018).

-

Protein small molecule interactions. (n.d.). CDI Labs. Retrieved from [Link]

- Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes. (2021). Journal of Biological Chemistry.

- The critical role of piperamide derivative D4 in the regulation of inflammatory response by the microglia and astrocytic glial cells. (2020).

- Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. (2019).

- New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. (2018). Cancer Medicine.

- Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. (2023).

- Methods of probing the interactions between small molecules and disordered proteins. (2020). Cellular and Molecular Life Sciences.

- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024).

- 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. (2014). Oncotarget.

-

NLRP3 Inflammasome Activation Model. (n.d.). Charles River Laboratories. Retrieved from [Link]

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology.

- The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. (2021).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).

- Discovery and characterization of small molecule inhibitors of NLRP3 and NLRC4 inflammasomes. (2021).

- Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. (2022). European Journal of Medicinal Chemistry.

- New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. (2004). Journal of Medicinal Chemistry.

- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2011). Current Organic Synthesis.

- Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. (2002). Bioorganic & Medicinal Chemistry Letters.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).

- Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. (2020).

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2012). International Journal of Pharmaceutical Sciences and Research.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry.

- Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017).

- Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. (2012). Organic & Biomolecular Chemistry.

- Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017). Molecules.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]